molecular formula C24H33N3O2 B11383032 N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11383032
M. Wt: 395.5 g/mol
InChI Key: RUCVHNQIGLLDFH-UHFFFAOYSA-N
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Description

N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a cyclooctyl group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indole ring, the construction of the pyrrolidine ring, and the attachment of the cyclooctyl group. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrolidones . The final step involves coupling the indole and pyrrolidine moieties with the cyclooctyl group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of an indole moiety, a pyrrolidine ring, and a cyclooctyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C24H33N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H33N3O2/c1-17-9-10-22-21(13-17)18(15-25-22)11-12-27-16-19(14-23(27)28)24(29)26-20-7-5-3-2-4-6-8-20/h9-10,13,15,19-20,25H,2-8,11-12,14,16H2,1H3,(H,26,29)

InChI Key

RUCVHNQIGLLDFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4CCCCCCC4

Origin of Product

United States

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